3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,9-diazabicyclo[421]nonan-4-one is a bicyclic compound with a unique structure that includes a diazabicyclo nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves a multi-step process. One common method is the [3+2] cycloaddition followed by reduction and lactamization . This method allows for the diastereoselective synthesis of the compound, ensuring high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring that it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one: This compound has a similar structure but with a different substitution pattern.
3,9-Diazabicyclo[4.2.1]nonan-4-one: This compound lacks the methyl group present in 3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-5-7-3-2-6(9-7)4-8(10)11/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAKLAFGBZQMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(N2)CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.